![molecular formula C19H20N2O3 B2855471 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide CAS No. 922054-37-3](/img/structure/B2855471.png)
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide
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Overview
Description
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has potential applications in the field of drug discovery and development due to its unique chemical structure and mechanism of action.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide is not fully understood. However, it is believed to act as a modulator of protein-protein interactions, which are crucial for many biological processes. By disrupting these interactions, N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide may be able to inhibit disease progression.
Biochemical and Physiological Effects:
Studies have shown that N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases, which are involved in disease progression. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide in lab experiments is its unique chemical structure, which may allow for the development of novel drugs with improved efficacy and safety profiles. However, one limitation is that the compound may have limited solubility in certain solvents, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide. One direction is to further elucidate its mechanism of action and identify specific disease targets that it may be effective against. Another direction is to optimize its pharmacokinetic properties and develop more potent analogs for use in drug discovery and development. Finally, research can be conducted to investigate the potential applications of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide in other fields, such as materials science and catalysis.
Synthesis Methods
The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide involves the reaction of 2-(p-tolyloxy)acetic acid with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final compound.
Scientific Research Applications
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide has been found to have potential applications in the field of drug discovery and development. It has been shown to have activity against several disease targets, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-3-7-16(8-4-13)24-12-18(22)20-15-6-9-17-14(11-15)5-10-19(23)21(17)2/h3-4,6-9,11H,5,10,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYLSVHCEMKNRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide |
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